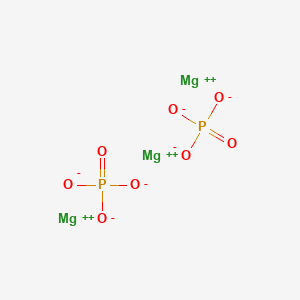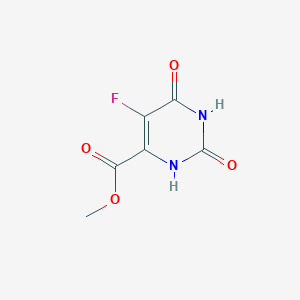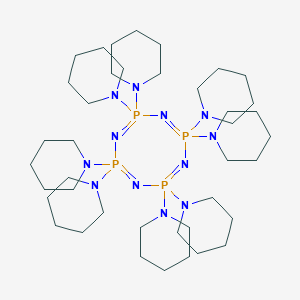
2,2,4,4,6,6,8,8-Octa(1-piperidinyl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetraazatetraphosphocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6,8,8-Octa(1-piperidinyl)-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraazatetraphosphocine, commonly known as OAP-8, is a novel compound that has gained significant attention in the field of scientific research. OAP-8 is a phosphorus-containing compound that exhibits unique properties, making it a promising candidate for various applications in different fields.
Mecanismo De Acción
The exact mechanism of action of OAP-8 is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in DNA synthesis and repair, leading to cell death. OAP-8 has also been shown to induce oxidative stress and disrupt cellular signaling pathways.
Biochemical and Physiological Effects:
OAP-8 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that OAP-8 can induce apoptosis in cancer cells, inhibit bacterial growth, and reduce viral replication. Additionally, OAP-8 has been shown to have antioxidant properties and can reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OAP-8 has several advantages for lab experiments, including its stability and ease of synthesis. However, OAP-8 is highly toxic and requires careful handling and disposal. Additionally, the complex synthesis process and the lack of commercially available OAP-8 can make it challenging to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for OAP-8 research. One area of interest is the development of OAP-8-based anticancer drugs. Further research is needed to determine the optimal dosage and delivery method for OAP-8. Additionally, studies are needed to investigate the potential use of OAP-8 in other areas, such as agriculture and material science. Finally, the development of new synthesis methods for OAP-8 may improve its availability and reduce the cost of production.
Conclusion:
In summary, OAP-8 is a novel phosphorus-containing compound that has shown promising results in various fields of scientific research. Its unique properties make it a promising candidate for the development of new drugs, catalysts, and agricultural products. Although further research is needed to fully understand its mechanism of action and potential applications, OAP-8 has the potential to make significant contributions to the scientific community.
Métodos De Síntesis
OAP-8 is synthesized via a multistep process involving the reaction of piperidine with phosphorus oxychloride, followed by the addition of ammonia and further reaction with phosphorus trichloride. The final product is obtained through purification and isolation steps. The synthesis of OAP-8 is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
OAP-8 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, OAP-8 has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, OAP-8 has been investigated for its potential use as an antibacterial and antiviral agent. In agriculture, OAP-8 has been studied for its ability to improve crop yields and reduce the use of pesticides. In material science, OAP-8 has been explored for its use as a catalyst in chemical reactions.
Propiedades
Número CAS |
1678-55-3 |
|---|---|
Fórmula molecular |
C40H80N12P4 |
Peso molecular |
853 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8,8-octa(piperidin-1-yl)-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C40H80N12P4/c1-9-25-45(26-10-1)53(46-27-11-2-12-28-46)41-54(47-29-13-3-14-30-47,48-31-15-4-16-32-48)43-56(51-37-21-7-22-38-51,52-39-23-8-24-40-52)44-55(42-53,49-33-17-5-18-34-49)50-35-19-6-20-36-50/h1-40H2 |
Clave InChI |
ODNIINMHKKAIBD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)P2(=NP(=NP(=NP(=N2)(N3CCCCC3)N4CCCCC4)(N5CCCCC5)N6CCCCC6)(N7CCCCC7)N8CCCCC8)N9CCCCC9 |
SMILES canónico |
C1CCN(CC1)P2(=NP(=NP(=NP(=N2)(N3CCCCC3)N4CCCCC4)(N5CCCCC5)N6CCCCC6)(N7CCCCC7)N8CCCCC8)N9CCCCC9 |
Sinónimos |
2,2,4,4,6,6,8,8-octakis(1-piperidyl)-1,3,5,7-tetraza-2$l^{5},4$l^{5},6 $l^{5},8$l^{5}-tetraphosphacycloocta-1,3,5,7-tetraene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




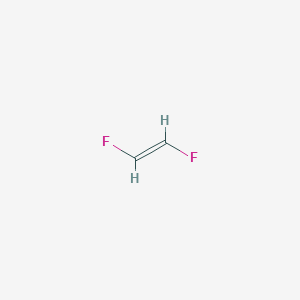


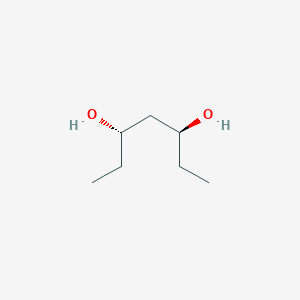

![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)
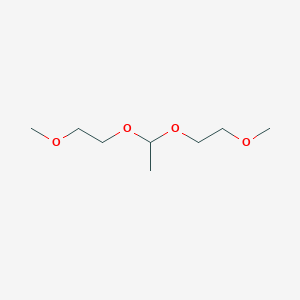
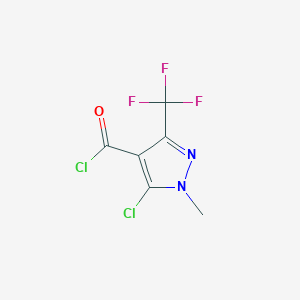

![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)
